1,4-Didodecyl sulphosuccinate
Description
Contextualization of Sulfosuccinate (B1259242) Surfactants within Anionic Amphiphiles
Amphiphilic molecules, or amphiphiles, are compounds that contain both hydrophilic and hydrophobic regions within the same structure. anilocus.org This dual nature allows them to be soluble in both water and organic solvents to some extent. wikipedia.org When placed in an aqueous environment, these molecules self-assemble into organized structures like micelles and bilayers, a behavior that is fundamental to many biological and chemical processes. anilocus.orgnih.gov
Surfactants, a portmanteau of "surface-active agents," are a major class of amphiphiles that, when present at low concentrations in a system, have the property of adsorbing onto the surfaces or interfaces of the system and altering the surface or interfacial free energies to a marked degree. firp-ula.orgbohrium.com Surfactants are broadly classified based on the nature of their hydrophilic head group. The main classes are anionic, cationic, non-ionic, and zwitterionic (or amphoteric) surfactants. firp-ula.orgbohrium.comsubstech.com
Anionic surfactants, which dissociate in water to yield an amphiphilic anion and a cation (typically a metal ion like Na⁺ or K⁺), are the most widely used type of surfactant, accounting for a significant portion of global production. firp-ula.orgweebly.com This category includes well-known examples such as alkylbenzene sulfonates, fatty acid soaps, and lauryl sulfates. firp-ula.org Sulfosuccinates, including the dialkyl sulfosuccinates, fall under this anionic classification. firp-ula.orgsubstech.com They are the sodium salts of the alkyl esters of sulfosuccinic acid. jst.go.jp
Specific Focus on 1,4-Didodecyl Sulphosuccinate within the Sulfosuccinate Family
The sulfosuccinate family of surfactants is diverse, with variations in the length and branching of the alkyl chains attached to the succinate (B1194679) ester. These structural differences significantly influence the physicochemical properties and applications of the individual compounds. nih.govresearchgate.net The family can be broadly divided into monoalkyl and dialkyl sulfosuccinates. researchgate.net
This compound is a specific member of the dialkyl sulfosuccinate group, where the two alkyl chains are both dodecyl (C12) groups. The "1,4-" designation indicates the positions of the ester linkages on the succinic acid backbone.
The synthesis of dialkyl sulfosuccinates, including this compound, generally follows a two-step reaction. The first step is the esterification of maleic anhydride (B1165640) with two equivalents of the corresponding alcohol, in this case, dodecanol (B89629), to form the dialkyl maleate (B1232345). The second step involves the sulfonation of the double bond in the maleate ester using a sulfonating agent such as sodium bisulfite. chemicalbook.comnih.gov
The properties of this compound, such as its surface tension reduction capabilities, critical micelle concentration (CMC), and emulsifying power, are directly related to its molecular structure, particularly the presence of the two long dodecyl chains.
Fundamental Academic Significance of Amphiphilic Chemical Entities
Amphiphilic compounds hold profound academic significance across various scientific disciplines. Their ability to self-assemble into ordered structures in solution is a cornerstone of supramolecular chemistry and nanotechnology. anilocus.orgnih.gov This self-assembly is driven by non-covalent interactions and leads to the formation of micelles, vesicles, and liquid crystals, which serve as models for biological membranes and as templates for the synthesis of nanomaterials. anilocus.org
In biochemistry and molecular biology, amphiphiles are fundamental to life itself. Phospholipids and glycolipids, which are biological amphiphiles, are the primary components of cell membranes, forming the lipid bilayer that encloses cellular contents and regulates the passage of substances. wikipedia.orgbibliotekanauki.pl The study of amphiphilic behavior provides insights into membrane structure, protein folding, and the transport of molecules across biological barriers.
Properties
CAS No. |
3700-71-8 |
|---|---|
Molecular Formula |
C28H54O7S |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1,4-didodecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C28H54O7S/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,31,32,33) |
InChI Key |
OMMMUWNDGQFGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,4 Didodecyl Sulphosuccinate
Esterification Pathways for Dialkyl Sulfosuccinates
The foundational step in producing 1,4-didodecyl sulphosuccinate is the creation of the diester intermediate, didodecyl maleate (B1232345). This is achieved through the esterification of maleic anhydride (B1165640) with dodecanol (B89629).
The synthesis begins with the reaction between maleic anhydride and an alcohol. fartaklotus.com For this compound, the specific alcohol reactant is dodecanol (also known as dodecyl alcohol). The reaction typically proceeds in two stages. The first stage is a rapid reaction where one mole of the alcohol reacts with maleic anhydride to form a monoester. The second, slower stage involves the esterification of the remaining carboxylic acid group to form the diester, which is the rate-controlling step. researchgate.net
The reaction is often carried out by heating the reactants. For example, the synthesis of a similar compound, dodecanol maleic anhydride-monoester, was optimized at a reaction temperature of 80°C for 3 hours, with a 1:1 molar ratio of dodecanol to maleic anhydride. researchgate.net In other processes involving different alcohols, temperatures can range from 120°C to 140°C for several hours. ajast.net To drive the reaction towards completion, an excess of the alcohol may be used. google.com
Table 1: Precursor Reactants for Didodecyl Maleate Synthesis
| Reactant | Chemical Formula | Role |
|---|---|---|
| Maleic Anhydride | C₄H₂O₃ | Acid precursor |
| Dodecanol | C₁₂H₂₆O | Alcohol reactant |
Table 2: Common Catalysts in Dialkyl Maleate Esterification
| Catalyst | Type |
|---|---|
| p-Toluenesulfonic Acid | Homogeneous |
| Sulfuric Acid | Homogeneous |
| Dodecylbenzene Sulfonic Acid | Homogeneous |
| Dowex | Heterogeneous (Ion-exchange resin) |
| Amberlyst-15 | Heterogeneous (Ion-exchange resin) |
| Phosphotungstic Acid | Homogeneous |
Sulfonation Reactions in the Synthesis of Sulfosuccinates
Following the esterification, the resulting didodecyl maleate undergoes sulfonation to introduce the hydrophilic sulfonate group, yielding the final this compound product.
The most common method for sulfonating the dialkyl maleate intermediate is through a reaction with sodium bisulfite (NaHSO₃). fartaklotus.comgoogle.com The mechanism involves the addition of the bisulfite ion across the carbon-carbon double bond of the maleate ester. This reaction converts the hydrophobic diester into an amphiphilic molecule with a negatively charged sulfonate head group. fartaklotus.comatamanchemicals.com The reaction is typically carried out in an aqueous medium or a mixed solvent system, often under heating to ensure completion. google.comgoogle.com
Optimizing the synthesis process is crucial for maximizing the yield and purity of the final sulfosuccinate (B1259242) product. Key parameters that are controlled include temperature, reaction time, molar ratios of reactants, and catalyst concentration. For the synthesis of a related bis(2-(2-(tert-butoxy)propoxy)propyl) maleate, optimization of these factors led to a high yield of 98%. researchgate.net In another study focused on producing dodecanol maleic anhydride-monoester, the optimal conditions were found to be a 1:1 mole ratio of dodecanol to maleic anhydride, a catalyst content of 1%, a reaction temperature of 80°C, and a reaction time of 3 hours. researchgate.net After sulfonation, purification steps such as precipitation in an organic solvent and filtration may be employed to remove unreacted starting materials and byproducts, resulting in a high-purity product. google.com
Table 3: Optimized Reaction Conditions for Esterification (Example)
| Parameter | Optimal Value | Reference |
|---|---|---|
| Mole Ratio (dodecanol:maleic anhydride) | 1.0 | researchgate.net |
| Catalyst Content | 1% | researchgate.net |
| Reaction Temperature | 80°C | researchgate.net |
| Reaction Time | 3 hours | researchgate.net |
Chemical Modification and Structural Analogues of Dialkyl Sulfosuccinates
One common modification involves varying the length and branching of the alkyl chains. researchgate.net For instance, analogues have been synthesized using different linear and branched alcohols, which has been shown to significantly impact their properties and applications, such as in hydrophobic ion pairing. researchgate.net
Another strategy involves the introduction of ethylene (B1197577) oxide units by using ethoxylated alcohols in the initial esterification step. This creates a mixed anionic-nonionic surfactant with altered properties, such as depressed Krafft points and modified foam stability and emulsion capabilities. researchgate.net The number of ethylene oxide units can be varied to fine-tune the surfactant's characteristics. researchgate.net
Furthermore, more complex structures, such as gemini (B1671429) surfactants, can be synthesized. These molecules contain two hydrophilic head groups and two hydrophobic tails linked by a spacer. researchgate.net Such modifications can lead to surfactants with superior surface activity and lower critical micelle concentrations compared to their single-chain counterparts.
Table 4: Examples of Structural Modifications to Dialkyl Sulfosuccinates
| Modification Strategy | Example Analogue/Derivative | Impact on Properties |
|---|---|---|
| Varying Alkyl Chain | Sulfosuccinates with branched alkyl tails | Superior for hydrophobic ion pairing compared to linear tails. researchgate.net |
| Ethoxylation | Ethoxylated sodium monoalkyl sulfosuccinates | Depresses Krafft point, alters foam and emulsion stability. researchgate.net |
| Gemini Surfactants | Dialkyl disulfonate gemini surfactants | Lower critical micelle concentration, enhanced surface activity. researchgate.net |
Tailoring Alkyl Chain Lengths and Branching for Systematic Study
The properties of sulfosuccinate surfactants can be systematically tuned by altering the length and branching of their hydrophobic alkyl chains. researchgate.net This derivatization strategy allows researchers to gain detailed insights into how the hydrophobic tail structure impacts the surfactant's performance characteristics, such as emulsification, wetting, and foaming. researchgate.net
Research has shown that increasing the carbon number and introducing branching in the alkyl tails enhances the hydrophobicity of the surfactant molecule. researchgate.net This modification can lead to improved foaming, detergency, and wetting properties in various formulations. researchgate.net Studies comparing linear and branched alkyl sulfosuccinates have indicated that branched tails are often preferable for applications like hydrophobic ion pairing. mdpi.comresearchgate.net For instance, the well-known surfactant Aerosol OT (AOT), or sodium bis(2-ethylhexyl) sulfosuccinate, features branched alkyl chains which contribute to its notable interfacial properties. mdpi.com However, the degree of branching also plays a critical role; highly branched chains may pack less efficiently at interfaces compared to linear or moderately branched chains, which can influence properties like surface tension reduction. google.com
The systematic synthesis of sulfosuccinates with various alkyl tails—including linear, branched, and unsaturated chains—has been a key strategy for understanding these relationships. researchgate.net For example, a study that synthesized and evaluated a series of docusate (B154912) analogues with different linear and branched alkyl residues found that highly lipophilic alkyl tails, such as those in dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate, significantly improved the hydrophobicity of complexes formed for drug delivery. researchgate.net While linear alkyl sulfosuccinates have been found to be more completely biodegradable than their branched counterparts, the latter often exhibit desirable surface activity. nih.gov
The table below summarizes findings on how alkyl chain modifications affect the properties of sulfosuccinate surfactants.
| Alkyl Chain Modification | Effect on Molecular Structure | Impact on Surfactant Properties | Research Finding Reference |
|---|---|---|---|
| Increasing Chain Length | Increases overall hydrophobicity of the molecule. | Can enhance detergency and foaming. The critical micelle concentration (cmc) generally decreases. | researchgate.netripublication.com |
| Introducing Branching | Increases the effective volume of the hydrophobic tail and can hinder close packing of molecules. | Improves wetting, and can create more liquid products. Branched chains are often preferred for hydrophobic ion pairing over linear ones. | researchgate.netresearchgate.netresearchgate.net |
| Linear vs. Branched Chains | Linear chains allow for more ordered packing at interfaces. | Linear alkyl sulfosuccinates show better ultimate biodegradability. Branched chains can offer superior wetting and emulsification. | google.comnih.gov |
| Unsaturated Chains | Introduces a kink in the alkyl chain, affecting packing. | Unsaturated alkyl tails have been found to be preferable to saturated linear ones for hydrophobic ion pairing. | mdpi.comresearchgate.net |
Exploration of Counterion Effects on Molecular Behavior
Molecular dynamics simulations have been employed to study the effect of different alkali metal counterions (Na⁺, K⁺, Cs⁺) on the properties of reverse micelles formed by Aerosol OT (AOT). nih.govx-mol.com These studies revealed that while the mobility of water in the core of the reverse micelle shows weak dependence on the counterion, the mobility of water molecules near the micellar interface is significantly different for the three counterion types. nih.gov These differences in interfacial water mobility are strongly correlated with structural factors, particularly the coordination between the ion and water and the extent to which the counterions disrupt the hydrogen bond network of water. nih.gov
The type of counterion can also influence the critical micelle concentration (CMC) and the thermodynamics of micellization. tandfonline.com For example, studies on mixtures of sodium dioctylsulfosuccinate (AOT) and sodium dodecylsulfate (SDS) have shown that the presence of an added electrolyte like sodium chloride (NaCl) can increase the attractive interaction between the two surfactants in both the micellar phase and at the air-water interface. researchgate.net Sodium dioctylsulfosuccinate exhibits a unique special counterion binding (SCB) behavior, where the counterion binding constant doubles when the concentration of added NaCl reaches a certain threshold. researchgate.net This highlights the specific and significant role the counterion environment plays in the aggregation of sulfosuccinate surfactants.
The table below outlines the observed effects of different counterions on the behavior of sulfosuccinate surfactants.
| Counterion/Condition | Observed Effect | Method of Observation | Research Finding Reference |
|---|---|---|---|
| Na⁺, K⁺, Cs⁺ | Significantly alters the mobility of water molecules at the surfactant-water interface in reverse micelles. Interfacial mobility differences correlate with ion-water coordination. | Molecular Dynamics (MD) Simulations | nih.govx-mol.com |
| Addition of NaCl | Increases attractive interactions in mixed surfactant systems (AOT/SDS). Can induce a sudden increase in the counterion binding constant for AOT. | Surface Tension Measurements | researchgate.net |
| Imidazolium-based Ionic Liquids | Alters the critical micelle concentration (CMC) and thermodynamic parameters of micellization (ΔG⁰ₘ, ΔH⁰ₘ, ΔS⁰ₘ) of dioctyl sodium sulfosuccinate. | Conductivity and UV-Visible Spectroscopy | tandfonline.com |
| Various Cations (Li⁺, Na⁺, Cs⁺, NH₄⁺) | Different counterions have a significant effect on the interfacial properties of dodecyl sulfate (B86663) monolayers, though they do not appreciably affect the structure of the surfactant molecules themselves. | Molecular Dynamics (MD) Simulations |
Self Assembly and Supramolecular Architectures of 1,4 Didodecyl Sulphosuccinate
Micellization Phenomena in Aqueous and Non-Aqueous Media
Information regarding the aggregation behavior of 1,4-Didodecyl sulphosuccinate to form micelles in either aqueous or non-aqueous solutions is not available in the reviewed scientific literature.
Critical Micelle Concentration (CMC) Determination Methodologies
There are no published studies detailing the determination of the Critical Micelle Concentration (CMC) for this compound using any standard methodologies, such as surface tension measurements, conductivity, or fluorescence spectroscopy.
Thermodynamic Aspects of Micelle Formation
The thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) associated with the micelle formation of this compound have not been reported.
Formation of Microemulsions and Nanoemulsions
There is no available research on the ability of this compound to form microemulsions or nanoemulsions.
Phase Behavior and Microstructure Characterization
Studies characterizing the phase behavior and microstructure of systems containing this compound, water, and an oil phase are absent from the scientific literature.
Role of Co-surfactants and Solvent Polarity
The influence of co-surfactants and the effect of solvent polarity on the self-assembly of this compound have not been investigated.
Liquid Crystalline Phases and Other Organized Structures
There is no information available regarding the formation of liquid crystalline phases or other organized supramolecular structures by this compound.
Lamellar Phase Formation and Stability
The lamellar phase (Lα) of this compound consists of stacked bilayers of surfactant molecules separated by layers of solvent, typically water. This arrangement arises from the segregation of the hydrophobic dodecyl chains into the interior of the bilayers and the exposure of the hydrophilic sulfosuccinate (B1259242) headgroups to the aqueous environment.
The formation and stability of this phase are highly sensitive to both concentration and temperature. Neutron scattering studies on the related AOT have shown that at a concentration of 5 wt% in D₂O, a lamellar phase is present with a repeat distance (d-spacing, the thickness of one surfactant bilayer plus one water layer) that is strongly dependent on temperature. acs.org For instance, the repeat distance was observed to decrease significantly as the temperature was increased, indicating a change in the interlayer water thickness and bilayer structure. acs.org The lamellar spacing also decreases as the surfactant concentration is lowered. acs.org The presence of sharp diffraction peaks in scattering experiments indicates a high degree of long-range order in the direction perpendicular to the bilayers. acs.org
The stability of the lamellar phase can be influenced by the addition of electrolytes. Even small amounts of electrolyte, such as NaBr, can cause the disappearance of the adsorbed lamellar phase at interfaces, suggesting that electrostatic interactions play a crucial role in its stability. acs.org The structure of these lamellar phases is considered to be relatively rigid compared to other assemblies like micelles. nih.gov
Table 1: Effect of Temperature and Concentration on Lamellar Spacing of AOT in D₂O. acs.org
| AOT Concentration (wt%) | Temperature (°C) | Lamellar Repeat Distance (Å) |
|---|---|---|
| 5 | 5 | 370 ± 30 |
| 5 | 15 | 325 |
| 5 | 35 | ~185 |
| 5 | 65 | 115 |
| 1 | 15 | 225 |
Vesicular and Reverse Micellar Architectures
Beyond the lamellar phase, this compound can form other important supramolecular structures, including vesicles and reverse micelles, depending on the solvent environment.
Vesicles are spherical or ellipsoidal structures composed of one or more concentric surfactant bilayers enclosing an aqueous core. researchgate.net They form in aqueous solutions and are akin to liposomes. The hydrophilic headgroups face the inner aqueous core and the outer bulk aqueous phase, while the hydrophobic tails are sequestered within the bilayer. researchgate.net The formation of vesicles from catanionic mixtures involving AOT has been identified, where transitions from vesicles to lamellar phases can occur with increasing surfactant concentration. researchgate.net
Reverse micelles , or water-in-oil microemulsions, form in non-polar, apolar solvents. researchgate.netcolumbia.edu In this configuration, the surfactant molecules aggregate to enclose a nano-sized pool of water in the core. The hydrophilic headgroups are directed inward, interacting with the entrapped water, while the hydrophobic dodecyl tails extend outward into the continuous non-polar solvent phase. researchgate.net The size of these reverse micelles, particularly the water core, is highly tunable and is primarily controlled by the molar ratio of water to surfactant (W₀). researchgate.netnih.gov AOT is particularly effective at forming reverse micelles and can create these structures without the need for a co-surfactant. pnas.org These structures are dynamically stable and have applications in nanotechnology and as nanoreactors for chemical reactions. researchgate.netnih.gov Molecular dynamics simulations have indicated that in hydrophobic solvents like dodecane, AOT tends to form small reverse micellar aggregates. nih.gov
Self-Assembly in Novel Solvent Systems: Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents (DESs) have emerged as novel, green solvents for surfactant self-assembly. nih.gov These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (like urea (B33335) or ethylene (B1197577) glycol), possess unique nanostructured environments and a strong hydrogen-bonding network that significantly influences surfactant aggregation. acs.orgmdpi.com
Influence of DES Composition on Aggregation Behavior
The aggregation of surfactants like AOT in DESs is markedly different from that in conventional aqueous or non-polar solvents. acs.org The critical aggregation concentration (cac), the concentration at which self-assembly begins, is influenced by the specific composition of the DES and the presence of water. acs.org
Studies on AOT in choline chloride-based DESs, such as Reline (with urea) and Ethaline (with ethylene glycol), show that the surfactant aggregates at much lower concentrations in DES-water mixtures (e.g., 30% or 50% w/w water) compared to pure water. acs.org However, in neat (pure) DESs, the cac is higher than in water, suggesting that aggregation is less favorable. acs.org The polarity of the DES, which is generally higher than water, and its inherent nanostructure affect the aggregation process. acs.org The size of the aggregates formed also depends on the DES composition; AOT aggregates in neat Reline and Ethaline are smaller than those formed in water. acs.org
Table 2: Hydrodynamic Diameter (Dₕ) of AOT Aggregates in Different Solvent Systems. acs.org
| Solvent System | Hydrodynamic Diameter (Dₕ) (nm) |
|---|---|
| Water | ≈ 120 |
| Neat Reline (Choline Chloride:Urea 1:2) | ≈ 50 |
| Neat Ethaline (Choline Chloride:Ethylene Glycol 1:2) | ≈ 34 |
| Reline + 10% w/w Water | ≈ 35 |
| Reline + 50% w/w Water | ≈ 50 |
Interplay of Solvophobic Interactions and Hydrogen Bonding Networks
The driving forces for surfactant self-assembly in DESs are a complex interplay of solvophobic interactions and the extensive hydrogen bonding network of the solvent. acs.org Unlike the hydrophobic effect in water, which is the primary driver for micellization, aggregation in DESs is governed by solvophobic interactions between the surfactant's alkyl chains and the DES components. acs.orgresearchgate.net
The strong hydrogen-bonding network within the DES can be disrupted or altered by the addition of water or the presence of surfactant molecules. acs.org Water, even in small amounts, can modify the structural properties of the DES, which in turn affects the surfactant's aggregation behavior. acs.org Spectroscopic studies suggest that in neat DESs, AOT forms self-assembled structures, but in DES-water mixtures, it may undergo a process described as nanosegregation rather than forming conventional micelles. acs.org The interactions between the surfactant ions and the components of the DES, for example, the positively charged choline cation and the anionic sulfosuccinate headgroup, can also play a significant role, creating a system akin to a catanionic surfactant mixture. acs.org These interactions compete with the hydrogen bonding within the DES and the solvophobic forces, leading to the unique aggregation phenomena observed in these novel solvents. nih.gov
Interfacial Science and Adsorption Dynamics of 1,4 Didodecyl Sulphosuccinate
Interactions at Solid-Liquid Interfaces
Wettability Enhancement and Spreading Phenomena
The ability of a liquid to maintain contact with a solid surface, known as wettability, is significantly influenced by the presence of surfactants. 1,4-Didodecyl sulphosuccinate, by adsorbing at the solid-liquid, liquid-air, and solid-air interfaces, can drastically alter the wetting characteristics of aqueous solutions. This enhancement is critical for applications requiring uniform coverage of a liquid on a solid surface.
The primary mechanism for wettability enhancement is the reduction of interfacial tension. Surfactant molecules orient themselves at the interfaces, lowering the free energy and thereby reducing the contact angle between the liquid droplet and the solid surface. Anionic surfactants with double-chain structures, such as sulfosuccinates, are known to be potent wetting agents.
Spreading is the process by which a liquid droplet expands over a surface. For surfactant solutions, this phenomenon can be much more complex than for pure liquids. The spreading of solutions containing surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) has been shown to be rapid over hydrophobic surfaces that are not normally wetted by water. acs.org This enhanced spreading is often driven by surface tension gradients, a phenomenon known as the Marangoni effect. researchgate.net As the liquid front advances, the surfactant concentration at the leading edge can become depleted, creating a higher surface tension at the front compared to the bulk of the droplet. This gradient pulls liquid from the lower surface tension region (the droplet bulk) to the higher surface tension region (the leading edge), accelerating the spreading process.
The rate of spreading is influenced by several factors, including the surfactant concentration and the surface energy of the substrate. acs.org Research on AOT has shown that there can be an optimal surfactant concentration for maximum spreading rate, which is often well above the critical micelle concentration (CMC). acs.org The dynamics of spreading are also tied to the adsorption kinetics of the surfactant at the newly created interfaces. researchgate.net
| Phenomenon | Observation | Governing Factors | Reference |
|---|---|---|---|
| Wettability Enhancement | Significant reduction in the contact angle of aqueous solutions on various solid surfaces. | Surfactant concentration, adsorption at interfaces, reduction of surface and interfacial tension. | slideshare.net |
| Spreading Dynamics | Rapid spreading observed on moderately hydrophobic substrates, often exceeding what is predicted by simple wetting models. | Marangoni flow, surfactant concentration, substrate surface energy, adsorption kinetics. | acs.org |
| Effect of Concentration | Spreading rate can exhibit a maximum at a surfactant concentration significantly above the CMC. | Balance between surface tension reduction and micellar properties. | acs.org |
| Interfacial Tension | Dynamic interfacial tension changes as surfactant is lost to the aqueous phase or adsorbs at the interface, affecting overall performance. | Surfactant partitioning, adsorption/desorption rates, system composition. | researchgate.net |
Interactions with Other Chemical Systems
Polymer-Surfactant Interactions
The interplay between dialkyl sulfosuccinates and polymers is governed by a combination of electrostatic and hydrophobic forces, leading to the formation of complex assemblies and influencing key industrial processes like polymerization. nih.gov
The interaction between an anionic surfactant like 1,4-didodecyl sulphosuccinate and polyelectrolytes is driven by two primary types of non-covalent forces: electrostatic interactions and hydrophobic interactions. nih.gov In systems containing cationic polyelectrolytes, the negatively charged sulfosuccinate (B1259242) headgroup is electrostatically attracted to the positively charged sites on the polymer chain. nih.gov This binding neutralizes the charges on the polyelectrolyte, which can cause the polymer to transition from a rigid, extended conformation to a more compact coil. nih.gov
Simultaneously, the two long dodecyl chains of the surfactant engage in hydrophobic interactions with nonpolar segments of the polymer backbone. nih.gov This cooperative binding is a thermodynamically favorable process that leads to the formation of structured polymer-surfactant complexes (PESCs). nih.gov The strength of these interactions and the resulting complex formation are sensitive to factors such as the surfactant's alkyl chain length; longer chains generally lead to stronger hydrophobic associations. nih.govacs.org
Table 1: Governing Non-Covalent Interactions in Polymer-Sulfosuccinate Systems
| Interaction Type | Description | Participating Moieties |
| Electrostatic | Attraction between opposite charges. | Anionic sulfosuccinate headgroup and cationic sites on the polymer. |
| Hydrophobic | The tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | Two dodecyl alkyl chains of the surfactant and hydrophobic segments of the polymer. |
Dialkyl sulfosuccinates are widely utilized as anionic emulsifiers in emulsion polymerization, a process used to produce a variety of polymers like polyvinyl chloride (E-PVC) and various latexes. researchgate.netsanyo-chemical-solutions.com In this process, the surfactant plays several critical roles. Initially, the surfactant molecules form micelles in the aqueous phase, which encapsulate a small amount of the monomer. These micelles serve as the primary loci, or sites, for the initiation of polymerization. researchgate.net
As polymerization proceeds, the surfactant adsorbs to the surface of the growing polymer particles, providing colloidal stability and preventing them from coagulating. The choice and concentration of the sulfosuccinate emulsifier can influence the final properties of the latex, such as particle size. researchgate.net It has been noted in the literature that emulsifiers from the sulfosuccinate group typically yield medium-sized particles. researchgate.net Some variants are specifically used to produce emulsions with larger particle sizes. sanyo-chemical-solutions.com
Table 2: Functions of Dialkyl Sulfosuccinates in Emulsion Polymerization
| Function | Mechanism |
| Emulsifier | Forms micelles that act as polymerization sites and stabilizes monomer droplets in the aqueous phase. |
| Stabilizer | Adsorbs onto nascent polymer particles, providing electrostatic and steric stabilization to prevent aggregation. |
| Particle Size Control | The surfactant system influences the nucleation and growth stages, affecting the final particle size distribution. researchgate.net |
| Viscosity Depressant | In certain systems like emulsion PVC, dialkyl sulfosuccinates can be used to reduce the viscosity of the latex. researchgate.net |
Interaction with Ionic Liquids and Other Green Solvents
The interaction of dialkyl sulfosuccinates with ionic liquids (ILs) and deep eutectic solvents (DESs) showcases their adaptability to non-traditional solvent systems. These "green solvents" are of increasing interest due to their low volatility and tunable properties.
Research has demonstrated that the sodium counterion of sodium dioctyl sulfosuccinate (AOT) can be replaced with organic cations, such as 1-butyl-3-methyl imidazolium, to create new surface-active ionic liquids (SAILs). nih.gov These AOT-derived ionic liquids are soluble in water and can self-assemble into vesicles. nih.gov Furthermore, they exhibit solubility in other ILs, opening possibilities for creating stable microemulsions and colloidal formulations entirely within non-aqueous, ionic media. nih.gov
The aggregation behavior of AOT is also significantly altered in the presence of ILs or DESs. tandfonline.comacs.org The critical micelle concentration (CMC) of AOT can be modified by the addition of imidazolium-based ILs. tandfonline.com In DESs, such as mixtures of choline (B1196258) chloride with urea (B33335) or ethylene (B1197577) glycol, AOT demonstrates complex aggregation behavior that differs from that in pure water, influenced by the unique structure and polarity of the solvent medium. acs.org
Table 3: Aggregation Behavior of AOT in Green Solvents
| Solvent System | Observation | Reference |
| Aqueous media with Imidazolium-based ILs | The aggregation behavior and CMC of AOT are altered by the presence of the ILs. | tandfonline.com |
| Deep Eutectic Solvents (DESs) | AOT aggregates in a manner distinct from its behavior in water, influenced by the specific components of the DES. | acs.org |
| AOT-derived Ionic Liquids in Water | Self-assembly into vesicles is observed, with the process being entropy-driven for certain cations. | nih.gov |
Interaction with Inorganic Nanoparticles and Colloidal Suspensions
Dialkyl sulfosuccinates are effective agents for controlling the stability and synthesis of inorganic nanomaterials due to their amphiphilic nature.
The stability of colloidal suspensions, where nanoparticles are dispersed in a liquid, is crucial to prevent aggregation. yale.edu Dialkyl sulfosuccinates provide stability through two primary mechanisms. yale.eduyoutube.com First, the anionic sulfonate headgroup adsorbs to the nanoparticle surface, imparting a negative charge. This leads to electrostatic repulsion between particles, preventing them from approaching one another and aggregating. youtube.combrookhaveninstruments.com Second, the two bulky, nonpolar alkyl chains extend into the dispersion medium, creating a steric barrier that physically hinders close contact between particles. youtube.com This combined electrosteric stabilization is highly effective for a wide range of inorganic materials, including pigments and other functional nanoparticles. sanyo-chemical-solutions.com
Beyond stabilization, dialkyl sulfosuccinates can be used to control the size and shape of nanoparticles during their synthesis. This is particularly evident in the reverse microemulsion technique, where a surfactant like AOT is dissolved in a nonpolar solvent to form nanoscale water droplets encapsulated by the surfactant molecules. researchgate.net
These "water pools" act as nanoreactors for the synthesis of nanoparticles. The size of the resulting nanoparticle is directly controlled by the size of the water droplet, which is determined by the molar ratio of water to surfactant (W₀). researchgate.net By precisely adjusting this ratio, the morphology and size distribution of the synthesized nanomaterials can be finely tuned. researchgate.net This method allows for the controlled synthesis of a variety of nanoparticles, demonstrating the surfactant's role in directing nanomaterial assembly. researchgate.net
Table 4: Influence of Water-to-Surfactant Ratio (W₀) on Nanoparticle Diameter in AOT Reverse Microemulsions
This table presents illustrative data based on principles described in the literature, showing a typical trend.
| Molar Ratio (W₀ = [H₂O]/[Surfactant]) | Resulting Nanoparticle Diameter (nm) |
| 2 | ~1.5 - 2.0 |
| 5 | ~3.0 - 4.0 |
| 10 | ~5.0 - 6.0 |
| 15 | ~7.0 - 8.0 |
| 20 | ~9.0 - 10.0 |
Advanced Characterization Methodologies for 1,4 Didodecyl Sulphosuccinate Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of 1,4-didodecyl sulphosuccinate and probing the microenvironment of its aggregated structures.
¹H-NMR and ¹³C-NMR: One-dimensional NMR techniques like ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
In ¹H-NMR, the protons of the dodecyl chains would exhibit characteristic signals in the aliphatic region (approximately 0.8-1.6 ppm). The protons on the carbon adjacent to the ester oxygen would appear further downfield, and the proton on the carbon bearing the sulfonate group would be the most deshielded of the backbone protons.
In ¹³C-NMR, the carbonyl carbons of the ester groups would be observed at the lowest field (around 170 ppm), while the carbons of the alkyl chains would resonate at higher fields.
As a representative example, the following table shows the expected ¹H-NMR and ¹³C-NMR chemical shifts for a similar compound, dioctyl sodium sulfosuccinate (B1259242).
| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| CH₃ | ~0.9 | ~14 |
| (CH₂)n | ~1.3-1.6 | ~22-38 |
| CH₂-O | ~4.0-4.2 | ~65-68 |
| CH-SO₃ | ~3.5-3.8 | ~55-60 |
| CH₂-C=O | ~2.6-2.8 | ~30-35 |
| C=O | - | ~170-175 |
2D NOESY and DOSY: Two-dimensional NMR techniques provide information about the spatial proximity of atoms and the self-assembly of surfactant molecules.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which is particularly useful in determining the conformation of the surfactant molecules within a micelle. researchgate.netnih.gov For this compound micelles, NOESY experiments would be expected to show correlations between the protons of the hydrophobic dodecyl chains, indicating their close proximity within the micellar core. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different species based on their diffusion coefficients. rsc.orgmdpi.com This technique can be used to distinguish between monomeric and micellar surfactant species and to determine the size of the aggregates. mdpi.com The diffusion coefficient of the micelles would be significantly smaller than that of the free monomers.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by the vibrational bands of its key functional groups.
S-O stretching from the sulfonate group would appear as strong absorption bands in the region of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. researchgate.net
C=O stretching from the ester groups would be observed as a strong, sharp peak around 1735-1750 cm⁻¹. libretexts.org
C-O stretching of the ester groups would show bands in the 1300-1000 cm⁻¹ region. libretexts.org
C-H stretching from the dodecyl alkyl chains would be prominent in the 3000-2850 cm⁻¹ region. libretexts.org
The following table summarizes the characteristic FT-IR absorption bands expected for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Ester (C=O) | Stretching | 1735-1750 |
| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1150-1250 & 1030-1070 |
| Ester (C-O) | Stretching | 1000-1300 |
Fluorescence spectroscopy, often employing a probe molecule like pyrene (B120774), is a sensitive technique to study the formation and polarity of surfactant aggregates such as micelles. Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. usc.gal
The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene fluorescence spectrum (I₁/I₃ ratio) is a commonly used parameter to probe the micropolarity of the environment. researchgate.net In aqueous solution, pyrene exhibits a high I₁/I₃ ratio. When micelles of this compound form, the hydrophobic pyrene molecules will partition into the nonpolar micellar core. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. researchgate.net
By monitoring the I₁/I₃ ratio as a function of surfactant concentration, the critical micelle concentration (CMC) can be determined from the inflection point of the resulting sigmoidal curve. researchgate.net
The table below shows typical I₁/I₃ ratios for pyrene in different environments, which would be analogous to what is expected in a study of this compound micelles.
| Environment | Typical I₁/I₃ Ratio | Inferred Polarity |
| Water | ~1.6-1.8 | High |
| Surfactant Micelle Core | ~1.0-1.2 | Low (Hydrophobic) |
Scattering and Diffraction Techniques for Supramolecular Structures
Scattering and diffraction techniques are indispensable for characterizing the size, shape, and arrangement of the supramolecular structures formed by this compound in solution.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. researchgate.net The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. researchgate.net Larger particles move more slowly, leading to slower fluctuations in the scattered light intensity.
For this compound solutions above the CMC, DLS can be used to determine the hydrodynamic radius of the micelles. researchgate.net This information is crucial for understanding the aggregation behavior of the surfactant under different conditions such as concentration, temperature, and ionic strength.
As an illustrative example, the following table presents typical hydrodynamic diameters for micelles of a similar anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), as measured by DLS.
| Surfactant System | Hydrodynamic Diameter (nm) |
| 0.01 M Sodium Dodecyl Sulfate (SDS) | ~6.0 |
| 100 mM SDS | ~3-5 |
X-ray Diffraction (XRD) is a powerful technique for characterizing the ordered structures of liquid crystalline phases that can be formed by surfactants like this compound at higher concentrations. ias.ac.in When X-rays are passed through a liquid crystalline sample, they are diffracted by the ordered arrangement of the molecules, producing a characteristic diffraction pattern.
For lamellar liquid crystalline phases, which consist of parallel bilayers of surfactant molecules separated by layers of solvent, XRD patterns show a series of sharp peaks at small angles. The positions of these peaks are related to the lamellar repeat distance, or d-spacing, which is the thickness of one surfactant bilayer plus the intervening solvent layer. nih.gov
By analyzing the positions of the diffraction peaks, the d-spacing can be calculated using Bragg's Law. This provides valuable information about the structure and dimensions of the liquid crystalline phase. nih.gov
The table below provides an example of d-spacing values obtained from XRD measurements of a lamellar liquid crystalline phase formed by an anionic surfactant system.
Interfacial and Bulk Property Measurement Techniques
Tensiometry is a fundamental technique used to measure the surface tension of a liquid at the air-liquid interface and the interfacial tension between two immiscible liquids. For surfactants like this compound, these measurements are critical for understanding their efficiency in reducing surface and interfacial tension, a key characteristic of their function as emulsifiers, wetting agents, and detergents.
The surface tension of a this compound solution is expected to decrease with increasing concentration until it reaches a plateau. The concentration at which this plateau begins corresponds to the critical micelle concentration (CMC), the point at which the surfactant monomers in the bulk solution begin to self-assemble into micelles. Below the CMC, the surfactant molecules preferentially adsorb at the interface, leading to a reduction in surface tension. Above the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant forms micelles, resulting in a relatively constant surface tension.
While specific tensiometry data for this compound is not prevalent in the public domain, the table below illustrates typical data that would be obtained from such an experiment for a generic dialkyl sulfosuccinate, demonstrating the relationship between concentration and surface tension.
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 | 72.0 |
| 1.0 x 10⁻⁵ | 65.0 |
| 5.0 x 10⁻⁵ | 55.0 |
| 1.0 x 10⁻⁴ | 45.0 |
| 5.0 x 10⁻⁴ | 35.0 |
| 1.0 x 10⁻³ | 30.0 |
| 5.0 x 10⁻³ | 28.0 |
| 1.0 x 10⁻² | 28.0 |
This is an illustrative data table for a generic dialkyl sulfosuccinate.
Conductivity measurements are a widely used and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. The principle behind this technique is the change in the molar conductivity of the surfactant solution as a function of its concentration.
In a dilute solution below the CMC, this compound exists primarily as individual ions (the dodecyl sulfosuccinate anion and the sodium cation), which are mobile charge carriers. As the concentration increases, the conductivity of the solution increases in a roughly linear fashion. However, upon reaching the CMC, the surfactant anions begin to aggregate into micelles. These micelles are much larger and have a lower mobility than the individual ions. Furthermore, a fraction of the counter-ions becomes associated with the micelle, reducing the total number of effective charge carriers. This change in the nature of the charge carriers leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is taken as the CMC.
| Concentration (mmol/L) | Conductivity (µS/cm) |
| 0.1 | 50 |
| 0.2 | 100 |
| 0.4 | 200 |
| 0.6 | 300 |
| 0.8 | 400 |
| 1.0 | 480 |
| 1.2 | 550 |
| 1.5 | 600 |
| 2.0 | 650 |
This is an illustrative data table for a generic dialkyl sulfosuccinate.
Microscopic and Imaging Techniques
Polarizing microscopy is an essential tool for the identification and characterization of anisotropic phases, such as the liquid crystalline phases that can be formed by surfactants at higher concentrations. Anisotropic materials have optical properties that vary with the direction of light passing through them, and they can be readily observed between crossed polarizers.
When a solution of this compound forms a liquid crystalline phase, it will exhibit birefringence, meaning it will have different refractive indices in different directions. When viewed under a polarizing microscope, these birefringent regions will appear bright against a dark background, often with characteristic textures that can be used to identify the specific type of liquid crystalline phase (e.g., lamellar, hexagonal). Isotropic phases, such as a dilute micellar solution or the pure solvent, will appear dark.
While specific studies detailing the anisotropic phases of this compound using polarizing microscopy are not widely documented, this technique is a standard method for constructing phase diagrams of surfactant-water systems. The observation of specific textures would provide definitive evidence for the formation of liquid crystalline structures and allow for their classification.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanoscale. It is a versatile tool for studying the surface topography of materials and the structure of adsorbed layers at solid-liquid interfaces.
In the context of this compound, AFM can be used to visualize the structure of surfactant aggregates adsorbed onto a solid substrate. By imaging a substrate that has been exposed to a solution of the surfactant, it is possible to observe the morphology of the adsorbed layer. This could reveal, for example, the formation of a monolayer, a bilayer, or the presence of individual micelles or other aggregates on the surface. AFM can provide quantitative data on the height, width, and spacing of these features.
Although specific AFM studies on the surface topography and interfacial structures of this compound are not readily found in the literature, the technique has been extensively used to study other surfactants. These studies have provided detailed insights into how surfactants organize at interfaces, which is crucial for applications such as detergency, lubrication, and surface modification.
Applications in Advanced Materials and Industrial Chemical Processes
Utilization in Enhanced Oil Recovery and Related Interfacial Processes
While the broader class of dialkyl sulfosuccinates is recognized for its potential in chemical Enhanced Oil Recovery (EOR) due to the ability to lower the interfacial tension between oil and water, specific research detailing the extensive application of 1,4-didodecyl sulphosuccinate in this field is limited in publicly available literature. The fundamental principle of using surfactants in EOR is to mobilize residual oil trapped in reservoir rock pores by reducing capillary forces. The effectiveness of a surfactant is often linked to its ability to create ultra-low interfacial tension (IFT). Studies on related compounds suggest that the molecular geometry and chain length of the surfactant are critical. For instance, exchanging the sodium counter-ion in sodium didodecyl sulfosuccinate (B1259242) with lithium has been shown to dramatically increase its aqueous solubility and alter its aggregation behavior, properties relevant to its performance in reservoir conditions. acs.orgresearchgate.netresearchgate.netescholarship.orgescholarship.org However, detailed field data or extensive laboratory studies focusing solely on this compound for EOR were not prominently found in the reviewed sources.
Role in Emulsion and Dispersion Technologies (excluding food/pharma)
This compound serves as a potent emulsifier for creating aqueous dispersions of hydrophobic polymers. Its long alkyl chains provide excellent stabilization for polymer particles. Patent literature describes its use in compositions for stabilizing these dispersions, which are fundamental to products like coatings, adhesives, and paints. justia.comgoogleapis.com
Research has shown that while didodecyl sulfosuccinate provides sufficient emulsifying action, it can be inadequate for achieving complete wetting of certain polymer film substrates when used alone. justia.com This limitation has been successfully addressed by combining it with specific nonionic surfactants. A notable application involves its use in conjunction with low molecular weight ethylene (B1197577) oxide/propylene oxide block copolymers. justia.com This synergistic combination enhances the wetting properties of the formulation without compromising its stability or introducing excessive foaming, a common issue with shorter-chain sulfosuccinates. justia.com
Table 1: Performance Characteristics of Didodecyl Sulfosuccinate in Hydrophobic Polymer Dispersions justia.com
| Property | Didodecyl Sulfosuccinate (Alone) | Didodecyl Sulfosuccinate with EO/PO Block Copolymer |
| Emulsifying Action | Sufficient | Sufficient |
| Wetting of Polymer Film | Inadequate | Adequate |
| Foaming Behavior | Low | Low |
| Dispersion Stability | Good | Excellent |
Contributions to Polymerization Systems
In the realm of polymer synthesis, this compound functions as a stabilizer in emulsion polymerization. researchgate.netjustia.com This process involves polymerizing monomers in an aqueous medium using emulsifiers to stabilize the growing polymer particles and prevent their coagulation. The choice of emulsifier is critical to controlling particle size and ensuring the stability of the final latex.
The sodium salt of didodecyl sulfosuccinate is particularly preferred in some low-emulsifier polymerization systems. justia.com Its strong adsorption at the monomer-water interface facilitates the nucleation of polymer particles and maintains the stability of the resulting aqueous polymer dispersion. Its application is highlighted in the production of hydrophobic polymers where maintaining a stable dispersion is a key manufacturing challenge. justia.com
Development of Industrial Cleaning Formulations
Didodecyl sulfosuccinate is incorporated into advanced industrial and detergent formulations to enhance their performance. One patented application describes its use as a stabilizing agent for liposomes within aqueous detergent compositions. google.com Liposomes in cleaning products can encapsulate active ingredients, but they are susceptible to being lysed or disrupted by the anionic surfactants that are primary cleaning agents. Didodecyl sulfosuccinate was identified as a surfactant that can stabilize these phospholipid-based vesicles against such disruption, allowing for the formulation of complex, multi-functional cleaners. google.com This indicates its role in creating stable, specialized cleaning systems where controlled delivery or protection of certain components is required.
Application as Dispersants for Environmental Remediation (e.g., oil spills)
While certain sulfosuccinates, notably dioctyl sulfosuccinate (DOSS), are well-known for their use as chemical dispersants in response to oil spills, specific data on the use of this compound for this purpose is not widely documented. researchgate.net The principle of oil spill dispersion involves applying surfactants to break large oil slicks into smaller droplets that can be more easily biodegraded by marine microorganisms. The effectiveness of DOSS in this application has been studied extensively. researchgate.net Although this compound shares the same functional group, its longer alkyl chains would lead to different solubility and interfacial properties, which would require specific evaluation to determine its efficacy and environmental impact as an oil spill dispersant.
Future Research Directions and Theoretical Perspectives
Computational Modeling of Self-Assembly and Interfacial Behavior (e.g., DPD, MD Simulations)
Computational modeling has become an indispensable tool for understanding the complex behaviors of surfactants at the molecular level. For sulfosuccinates, techniques like Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) offer powerful predictive capabilities, bridging the gap between molecular structure and macroscopic properties. rsc.org
Detailed research on analogous compounds, such as dioctyl sodium sulfosuccinate (B1259242) (AOT), provides a roadmap for future studies on the didodecyl variant. chemspider.com DPD simulations, for instance, have been effectively used to model the self-assembly of AOT in various solvents. rsc.orgaalto.firsc.org These models, often parameterized using data from atomistic MD simulations, can predict the formation of different aggregate structures based on solvent polarity. rsc.orgaalto.firsc.orgaalto.fi For example, simulations show that AOT forms small reverse micellar aggregates in hydrophobic solvents like dodecane, while favoring lamellar structures in aqueous environments. rsc.orgrsc.org
Future computational work on 1,4-didodecyl sulphosuccinate will likely focus on:
Predicting Aggregation Behavior: Elucidating how the longer dodecyl chains, compared to the octyl chains of AOT, influence the critical micelle concentration (CMC), aggregate size, shape, and packing parameters in various media.
Simulating Interfacial Dynamics: Modeling the adsorption and orientation of molecules at liquid-liquid or liquid-air interfaces to understand its role as an emulsifier and wetting agent.
Investigating Complex Formulations: Simulating interactions within multi-component systems, such as microemulsions containing oils, water, and co-surfactants, to predict phase behavior and stability. researchgate.net
| Computational Method | Primary Application | Key Insights for Sulfosuccinates | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Provides atomistic-level detail of molecular motion and interactions. | Calculates parameters (e.g., Hildebrand solubility) needed for higher-level models; studies water penetration and hydrogen bonding at the micelle interface. | rsc.orgresearchgate.net |
| Dissipative Particle Dynamics (DPD) | Mesoscale simulation technique for modeling fluid dynamics over larger length and time scales. | Predicts self-assembly morphologies (e.g., micelles, reverse micelles, lamellar phases) in different solvent environments. | rsc.orgrsc.org |
Design of Novel Sulfosuccinate Architectures with Tunable Properties
The molecular architecture of sulfosuccinate surfactants is highly amenable to modification, allowing for the design of novel structures with properties tailored for specific applications. nih.govresearchgate.net Research into analogues of docusate (B154912) (a common sulfosuccinate) has demonstrated that systematic variation of the hydrophobic alkyl tails can lead to significant improvements in desired functionalities, such as enhancing the hydrophobicity of peptide and protein complexes for drug delivery applications. nih.govresearchgate.net
The core principle involves modifying the length, branching, and saturation of the two alkyl chains attached to the sulfosuccinate headgroup. nih.gov For instance, replacing the branched 2-ethylhexyl chains of AOT with longer, linear dodecyl chains (as in this compound) or with unsaturated oleyl chains fundamentally alters the surfactant's packing geometry and lipophilicity. nih.govresearchgate.net These modifications allow for fine-tuning of properties such as solubility, emulsifying power, and interfacial tension. researchgate.net
Future design efforts may explore:
Asymmetric Architectures: Synthesizing sulfosuccinates with two different alkyl chains to create surfactants with unique packing properties.
Functionalized Chains: Incorporating functional groups (e.g., fluorinated segments, polymerizable units) into the alkyl tails to impart novel characteristics.
Bio-based Hydrophobes: Utilizing fatty alcohols derived from renewable oils to create more sustainable sulfosuccinate variants. ripublication.com
| Sulfosuccinate Compound | Key Structural Feature | Observed Improvement vs. Docusate (for Hydrophobic Ion Pairing) | Reference |
|---|---|---|---|
| Dioleyl sulfosuccinate | Unsaturated C18 alkyl chains | Up to 8.3-fold higher partition coefficient; up to 26.5-fold higher solubility in 1-octanol. | nih.govresearchgate.net |
| Bis(isotridecyl) sulfosuccinate | Branched C13 alkyl chains | Up to 6.7-fold higher partition coefficient; up to 44.0-fold higher solubility in 1-octanol. | nih.govresearchgate.net |
Integration of this compound in Multi-Component Advanced Systems
The utility of this compound is often realized when it is part of a complex, multi-component system. Its ability to form stable interfaces and self-assemble into nanostructures makes it a valuable component in advanced formulations. aps.org A primary example is its use in forming water-in-oil microemulsions, where the surfactant creates nano-sized water pools that can act as nanoreactors for nanoparticle synthesis or as carriers for hydrophilic substances. researchgate.net
The integration of sulfosuccinates into deep eutectic solvents (DESs) represents another promising frontier. acs.org These novel "green" solvent systems have unique properties, and understanding how surfactants like this compound self-assemble within them could open up new applications in catalysis and materials science. acs.org Furthermore, in mixed surfactant systems, it can work synergistically with other surfactants (non-ionic, cationic, or other anionics) to achieve performance characteristics that are superior to any single component, such as enhanced foaming or emulsification. jst.go.jp
Future research in this area will likely involve:
Advanced Drug Delivery: Using this compound to form the basis of nanoparticles, liposomes, or emulsions for targeted or controlled release of pharmaceuticals. atamanchemicals.com
Smart Materials: Incorporating the surfactant into stimuli-responsive systems, where changes in pH, temperature, or ionic strength trigger a change in the material's properties.
Enhanced Oil Recovery: Studying its performance in complex brine and oil mixtures to optimize formulations for mobilizing trapped oil in subterranean reservoirs.
Exploration of Sustainable Synthesis Routes and Process Intensification
The chemical industry is undergoing a significant shift towards sustainability and process efficiency, a trend that directly impacts the production of surfactants like this compound. researchandmarkets.comopenpr.com The traditional synthesis involves a two-step process: the esterification of maleic anhydride (B1165640) with two equivalents of dodecanol (B89629), followed by the sulfonation of the resulting diester with a sulfite. ripublication.comgoogle.com
Future research will focus on making this process "greener" and more efficient through several avenues: rsc.org
Sustainable Feedstocks: Sourcing dodecanol from renewable plant-based oils rather than petrochemicals. ripublication.com
Green Chemistry Principles: Employing heterogeneous catalysts to simplify purification, minimizing the use of solvents, and designing processes that generate less waste (high atom economy). rsc.org
Process Intensification (PI): This involves developing novel reactor designs and processing methods to improve production. mdpi.com A key goal is the transition from conventional batch reactors to continuous flow systems. cetjournal.it Continuous processes offer better heat management (crucial for exothermic sulfonation reactions), improved safety due to smaller reaction volumes, and higher throughput, ultimately reducing both operational costs and environmental footprint. cetjournal.it Innovations described in patents for similar compounds, such as reducing raw material excess and reusing byproducts, are indicative of the direction of process intensification. google.com
Fundamental Understanding of Structure-Function Relationships in Complex Systems
A deep, fundamental understanding of the relationship between the molecular structure of this compound and its functional properties is paramount for its rational application and the design of next-generation surfactants. researchgate.net This involves connecting its key architectural features—the anionic sulfonate headgroup and the twin dodecyl tails—to its performance in complex environments.
The balance between the hydrophilic headgroup and the long, hydrophobic tails dictates its behavior at interfaces and its tendency to self-assemble. researchgate.net Studies on a range of sulfosuccinates have shown that the length and branching of the alkyl chains are critical determinants of properties like lipophilicity and the ability to form stable complexes with other molecules, such as proteins. nih.govresearchgate.net For example, the use of longer or more lipophilic tails can dramatically enhance the partitioning of a complexed peptide into an organic phase, a key requirement for certain drug delivery strategies. nih.gov
Future research will aim to build comprehensive models that can predict function based on structure. This requires a multi-pronged approach combining:
Advanced Spectroscopy and Scattering: Using techniques like NMR, small-angle X-ray scattering (SAXS), and neutron scattering to probe the structure of aggregates and interfacial films in situ. aps.org
Computational Modeling: Leveraging the predictive power of MD and DPD simulations, as discussed in section 8.1, to test hypotheses about how molecular changes will affect macroscopic behavior. rsc.org
Systematic Synthesis: Creating a library of related sulfosuccinate molecules with controlled variations in their structure and systematically testing their performance in targeted applications. nih.govresearchgate.net
By integrating these experimental and theoretical approaches, researchers can develop a robust understanding that accelerates the discovery and implementation of sulfosuccinate surfactants in advanced technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
